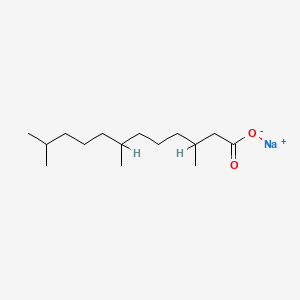
Sodium 3,7,11-trimethyldodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,7,11-trimethyldodecanoate: is a chemical compound with the molecular formula C15H29NaO2 It is a sodium salt derivative of 3,7,11-trimethyldodecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,7,11-trimethyldodecanoate typically involves the neutralization of 3,7,11-trimethyldodecanoic acid with sodium hydroxide. The reaction can be represented as follows:
3,7,11-Trimethyldodecanoic acid+NaOH→Sodium 3,7,11-trimethyldodecanoate+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale neutralization processes using reactors designed for continuous production. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3,7,11-trimethyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it back to its parent acid or other reduced forms.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 3,7,11-trimethyldodecanoic acid.
Substitution: Formation of other metal 3,7,11-trimethyldodecanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3,7,11-trimethyldodecanoate is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used in studies related to cell membrane interactions and lipid metabolism. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of sodium 3,7,11-trimethyldodecanoate primarily involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecanoate: Similar in structure but lacks the methyl groups at positions 3, 7, and 11.
Sodium stearate: A longer-chain fatty acid salt with different physical properties.
Sodium palmitate: Another fatty acid salt with a different chain length and properties.
Uniqueness: Sodium 3,7,11-trimethyldodecanoate is unique due to the presence of methyl groups at specific positions on the carbon chain. These methyl groups influence the compound’s physical and chemical properties, making it distinct from other sodium fatty acid salts. The specific arrangement of methyl groups enhances its surfactant properties and its ability to interact with lipid membranes.
Eigenschaften
CAS-Nummer |
57272-18-1 |
|---|---|
Molekularformel |
C15H29NaO2 |
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
sodium;3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17;/h12-14H,5-11H2,1-4H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
NUEPCQRKZOOQMS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
1190-55-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
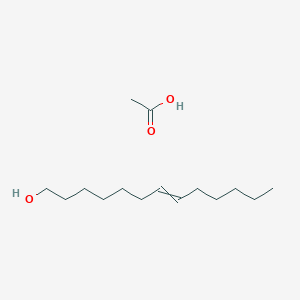

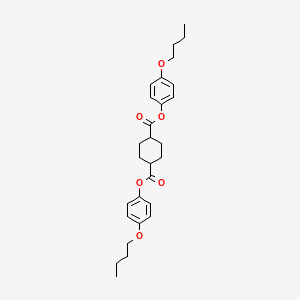
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
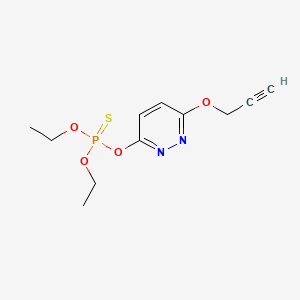
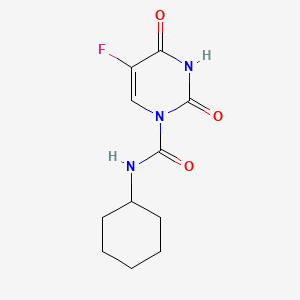


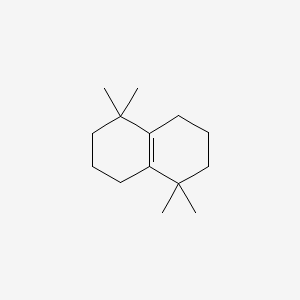
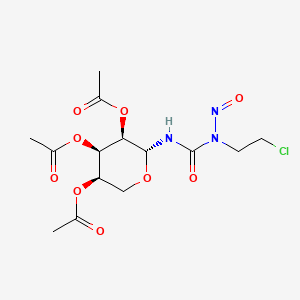
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)

